molecular formula C12H11NO3S B6368361 2-Hydroxy-6-(3-methylsulfonylphenyl)pyridine, 95% CAS No. 1261973-38-9

2-Hydroxy-6-(3-methylsulfonylphenyl)pyridine, 95%

Cat. No. B6368361
CAS RN: 1261973-38-9
M. Wt: 249.29 g/mol
InChI Key: VJGMOACPSRFOJH-UHFFFAOYSA-N
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Description

2-Hydroxy-6-(3-methylsulfonylphenyl)pyridine, 95%, is an organic compound that is widely used in scientific research and laboratory experiments. It is a derivative of pyridine and is composed of a pyridine ring and a 3-methylsulfonylphenyl substituent. This compound is highly soluble in water and has a melting point of approximately 91 °C. It is commercially available in 95% purity.

Scientific Research Applications

2-Hydroxy-6-(3-methylsulfonylphenyl)pyridine, 95%, is widely used in scientific research and laboratory experiments. It has been used in the synthesis of various compounds, such as pyridine derivatives, aminopyridines, and other heterocyclic compounds. It has also been used in the synthesis of polymers, dyes, and pharmaceuticals. Additionally, it has been used in the synthesis of organic compounds, such as amino acids, peptides, and nucleic acids.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-(3-methylsulfonylphenyl)pyridine, 95%, is not well understood. However, it is believed that the compound acts as a nucleophilic reagent, which means that it is capable of reacting with other molecules in order to form new chemical bonds. Additionally, it is believed that the compound can act as an electrophile, which means that it can donate electrons to other molecules in order to form new chemical bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Hydroxy-6-(3-methylsulfonylphenyl)pyridine, 95%, are not well understood. However, it is believed that the compound can act as an antioxidant, which means that it can protect cells from damage caused by free radicals. Additionally, it is believed that the compound can act as an anti-inflammatory, which means that it can reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

2-Hydroxy-6-(3-methylsulfonylphenyl)pyridine, 95%, has several advantages for use in laboratory experiments. The compound is highly soluble in water, which makes it easy to work with. Additionally, it is commercially available in 95% purity, which makes it easy to obtain. The compound is also relatively stable, which makes it ideal for use in long-term experiments.
However, the compound also has some limitations. It has a relatively low melting point, which means that it is not suitable for use in experiments that require high temperatures. Additionally, it can react with other substances, which means that it must be handled with care.

Future Directions

There are several potential future directions for the use of 2-Hydroxy-6-(3-methylsulfonylphenyl)pyridine, 95%. The compound could be used in the synthesis of novel compounds, such as polymers, dyes, and pharmaceuticals. Additionally, it could be used in the synthesis of organic compounds, such as amino acids, peptides, and nucleic acids. Furthermore, it could be used in the development of new drugs, as well as in the development of new diagnostic tools. Finally, it could be used in the development of new methods for the synthesis of other compounds.

Synthesis Methods

2-Hydroxy-6-(3-methylsulfonylphenyl)pyridine, 95%, can be synthesized through a variety of methods. The most common method involves the condensation of 3-methylsulfonylphenylhydrazine and 2-hydroxypyridine. This reaction occurs in the presence of an acid catalyst and yields the desired product in high yields. Other methods of synthesis include the use of a Grignard reagent or a Wittig reaction.

properties

IUPAC Name

6-(3-methylsulfonylphenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-17(15,16)10-5-2-4-9(8-10)11-6-3-7-12(14)13-11/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGMOACPSRFOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=CC=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683114
Record name 6-[3-(Methanesulfonyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-6-(3-methylsulfonylphenyl)pyridine

CAS RN

1261973-38-9
Record name 6-[3-(Methanesulfonyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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